molecular formula C20H20ClN3O3S B2408098 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034463-95-9

2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2408098
CAS RN: 2034463-95-9
M. Wt: 417.91
InChI Key: DRVYWENWQRDLMQ-UHFFFAOYSA-N
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Description

2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing chemical compounds with structures similar to "2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline," showcasing innovative approaches in organic chemistry. For instance, Ukrainets et al. (2014) explored the cyclization reactions giving rise to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the versatility of sulfonyl compounds in synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Similarly, research by Hayun et al. (2012) on the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide 2 through the reaction of quinazolinone with chlorosulfonic acid followed by amidation with ammonia gas provides insight into the structural modifications and potential applications of these compounds (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Anticancer and Antiproliferative Activities

The exploration of tetrahydroisoquinoline derivatives for their potential anticancer and antiproliferative activities has been a significant area of research. Dohle et al. (2019) discussed tetrahydroisoquinoline sulfamates as potent microtubule disruptors, highlighting their synthesis, antiproliferative and antitubulin activity, and the inclusion of a tubulin cocrystal structure. This study emphasizes the therapeutic potential of these compounds in oncology, showcasing their efficacy in inhibiting tumor cell proliferation and microtubule destabilization (Dohle, Prota, Ménchon, Hamel, Steinmetz, & Potter, 2019).

Multicomponent Reactions and Functionalization

The utilization of multicomponent reactions (MCRs) for the synthesis of complex heterocyclic compounds is another area of interest. Li and Wu (2011) demonstrated the generation of H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction involving copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air. This research highlights the efficiency and selectivity of MCRs in synthesizing heterocyclic compounds with potential biological activities (Li & Wu, 2011).

Green Chemistry Applications

The emphasis on green chemistry and sustainable methods in the synthesis of chemical compounds is evident in the work by Rana, Mistry, and Desai (2008), who explored the microwave-assisted synthesis of thiazolidinone derivatives from quinoline compounds. This study not only presents an efficient synthesis route but also highlights the antimicrobial screening of these derivatives, showcasing the integration of green chemistry principles in the discovery of new pharmaceutical agents (Rana, Mistry, & Desai, 2008).

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-23-11-15(10-22-23)18-13-24(12-14-5-3-4-6-17(14)18)28(25,26)16-7-8-20(27-2)19(21)9-16/h3-11,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVYWENWQRDLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

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